3-Hydroxybutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

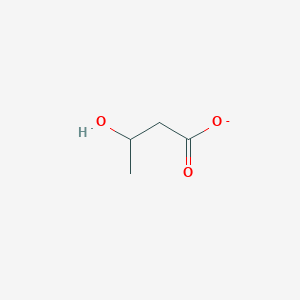

3-Hydroxybutyrate, also known as 3-hydroxybutyric acid, is an organic compound and a beta hydroxy acid with the chemical formula CH₃CH(OH)CH₂CO₂H. It is a chiral compound with two enantiomers: D-3-hydroxybutyric acid and L-3-hydroxybutyric acid. This compound is a significant metabolite in the human body, formed as a product of fatty acid oxidation and used as an energy source when blood glucose levels are low .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxybutyrate can be synthesized through various chemical methods. One common method involves the hydrolysis of ethyl 3-hydroxybutanoate or this compound methyl esters using a basic catalyst to obtain this compound . Another method involves dissolving ethyl this compound in a mixed solvent of an organic solvent and water, followed by the addition of sodium hydroxide and subsequent reaction under controlled temperature and stirring conditions .

Industrial Production Methods

In industrial settings, this compound is often produced by microbial fermentation. Certain bacteria, such as those from the genus Ralstonia, can produce poly-3-hydroxybutyrate, which can then be hydrolyzed to yield this compound . This method is advantageous due to its sustainability and the ability to use renewable resources.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: This compound can be oxidized to acetoacetate by the enzyme this compound dehydrogenase.

Reduction: It can be reduced to 3-hydroxybutyraldehyde, which can further undergo oxidation to form this compound.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include NAD+ as a cofactor in enzymatic reactions.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various catalysts and solvents can facilitate substitution reactions.

Major Products

Oxidation: Acetoacetate

Reduction: 3-Hydroxybutyraldehyde

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Hydroxybutyrate has numerous applications in scientific research:

Mechanism of Action

3-Hydroxybutyrate exerts its effects through several mechanisms:

Energy Source: It is converted to acetoacetate and then to acetyl-CoA, which enters the citric acid cycle to produce ATP.

Gene Regulation: It inhibits histone deacetylases, leading to changes in gene expression.

Signaling Molecule: It binds to specific receptors, such as hydroxyl-carboxylic acid receptor 2, influencing various cellular processes.

Comparison with Similar Compounds

. Compared to these compounds, 3-hydroxybutyrate is unique due to its dual role as an energy source and a signaling molecule. It is more stable and has a higher energy yield than acetoacetate and acetone .

Similar Compounds

Acetoacetate: Another ketone body that can be converted to this compound.

Acetone: A less stable ketone body with a lower energy yield.

Poly-3-hydroxybutyrate: A polymer of this compound used in biodegradable plastics.

Properties

CAS No. |

151-03-1 |

|---|---|

Molecular Formula |

C4H7O3- |

Molecular Weight |

103.10 g/mol |

IUPAC Name |

3-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-M |

Canonical SMILES |

CC(CC(=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.